[2-(7-fluoroquinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol
Description
Properties
IUPAC Name |
[2-(7-fluoroquinazolin-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c17-12-3-4-13-14(6-12)18-10-19-15(13)20-7-11-2-1-5-16(11,8-20)9-21/h3-4,6,10-11,21H,1-2,5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDAJQXWWBIUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C3=NC=NC4=C3C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of a Carbonyl Intermediate
-
Stepwise approach :
-
Example protocol :
Direct Hydroxylation
-
Osmium tetroxide-mediated dihydroxylation :
Coupling the 7-Fluoroquinazolin-4-yl Moiety
The quinazoline ring is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
Palladium-Catalyzed Cross-Coupling
-
Buchwald-Hartwig amination :
Final Functionalization and Purification
Deprotection and Oxidation State Adjustment
-
Removal of protecting groups :
-
Oxidation of alcohol to aldehyde (if required) :
Purification Techniques
-
Column chromatography :
-
Recrystallization :
Analytical Characterization
-
LC-MS : Confirms molecular weight (e.g., m/z = 321 [M+H]+ for intermediates).
-
¹H NMR : Key signals include:
Challenges and Optimization Strategies
-
Low yields in coupling steps :
-
Stereochemical drift :
-
Functional group incompatibility :
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The fluorine atom on the quinazoline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study the interactions of quinazoline derivatives with biological macromolecules. Its fluorine atom can be used as a marker in various imaging techniques.
Medicine: The potential medicinal applications of this compound include its use as a precursor in the synthesis of pharmaceutical agents. Its unique structure may impart specific biological activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure can be exploited to create polymers or other advanced materials.
Mechanism of Action
The mechanism of action of [2-(7-fluoroquinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the binding affinity of the compound to its target, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate various biological pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights compounds with overlapping structural motifs, though none directly mirror the target molecule. Below is a comparative analysis based on available
Core Scaffold and Functional Group Comparison
Key Observations :
- The target compound’s fluoroquinazoline moiety distinguishes it from the cyclopropane (15cc) and oxireno-pyrrolo-oxazine () scaffolds. Fluorine’s electronegativity may enhance binding affinity compared to non-halogenated analogs.
- The methanol group in the target compound contrasts with the methanone (15cc) and hydroxybutanoic acid () groups, suggesting divergent solubility and metabolic stability profiles.
Biological Activity
The compound [2-(7-fluoroquinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing data from various studies, patents, and research findings.
Chemical Structure
The compound's structure can be broken down into two primary components:
- Quinazoline moiety : This is known for its diverse biological activities, including anticancer properties.
- Octahydrocyclopenta[c]pyrrole : This structure contributes to the compound's unique pharmacological profile.
Anticancer Properties
Recent studies have indicated that derivatives of quinazoline possess significant anticancer activity. The incorporation of fluorine into the quinazoline structure enhances its potency. For instance, fluorinated derivatives have been shown to inhibit glycolysis in cancer cells, particularly in aggressive forms like glioblastoma multiforme (GBM) .
Table 1: Anticancer Activity of Fluorinated Quinazoline Derivatives
| Compound | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| 2-DG | 30 | GBM | Inhibition of hexokinase |
| 7-Fluoroquinazoline | 15 | Various Cancers | Induction of apoptosis |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also being explored. Preliminary research suggests that the methanol extract containing similar structures exhibits antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
Case Studies
- In vitro Studies : In a study focusing on the inhibition of hexokinase by fluorinated compounds, it was found that modifications at the C-2 position significantly enhanced cytotoxicity in GBM cells under hypoxic conditions . This suggests that structural modifications can lead to improved therapeutic efficacy.
- In silico Studies : Computational analyses have indicated that these compounds interact favorably with target enzymes involved in cancer metabolism, supporting their potential as effective therapeutic agents.
Q & A
Q. How can the multi-step synthesis of [2-(7-fluoroquinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol be optimized for yield and purity?
- Methodological Answer: Synthesis optimization involves:
- Stepwise monitoring : Use thin-layer chromatography (TLC) to track intermediates and ensure reaction completion .
- Condition tuning : Adjust solvents (e.g., ethanol, DMF), temperatures (reflux vs. room temperature), and stoichiometric ratios of reagents. For example, glacial acetic acid can be added to stabilize intermediates during cyclization .
- Purification : Employ column chromatography or crystallization (e.g., ethanol recrystallization) to isolate high-purity products .
- Yield enhancement : Optimize reaction times (e.g., 4–8 hours for hydrazine-mediated steps) .
Q. What analytical techniques are critical for structural elucidation of this compound?
- Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the fluorinated quinazoline ring and octahydrocyclopenta[c]pyrrole framework. Key signals include fluorine-coupled splitting in F NMR .
- X-ray Crystallography : Resolve stereochemistry of the cyclopenta[c]pyrrole moiety, as seen in related cyclopentane-fused heterocycles .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer:
- In vitro assays : Prioritize kinase inhibition assays (quinazoline derivatives often target kinases) and cytotoxicity screens (e.g., against cancer cell lines) .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., fluorophenyl-pyrazole derivatives) to identify critical functional groups .
Advanced Research Questions
Q. How do solvent polarity and reaction kinetics influence the stereochemical outcomes of key synthetic steps?
- Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may stabilize transition states in cyclization, while non-polar solvents (e.g., toluene) favor thermodynamic control .
- Kinetic studies : Use stopped-flow NMR to monitor intermediates in fluorination or ring-closing steps .
Q. What computational strategies predict the pharmacological profile of this compound?
- Methodological Answer:
- PASS Algorithm : Predict activity spectra (e.g., kinase inhibition, antiviral potential) based on structural motifs like the fluoroquinazoline group .
- Molecular docking : Simulate binding to targets (e.g., EGFR kinase) using software like AutoDock Vina. Compare with co-crystallized ligands from PDB .
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
- Methodological Answer:
- Meta-analysis : Cross-validate predictions with experimental data from structurally related compounds (e.g., telaprevir analogs with cyclopenta[c]pyrrole motifs) .
- Free-energy calculations : Apply molecular dynamics (MD) simulations to account for solvation and entropy effects overlooked in docking .
Q. What chromatographic methods achieve enantiomeric separation of the cyclopenta[c]pyrrole core?
- Methodological Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
- Diastereomeric salt formation : Employ chiral resolving agents (e.g., tartaric acid derivatives) for preparative-scale separation .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer:
- Accelerated stability studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC .
- Lyophilization : For long-term storage, lyophilize in amber vials under inert gas (N) to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
